4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide

ALPK1 inhibition Chemical Probe Evidence Gap

4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide is a synthetic small molecule that belongs to the benzothiazole‑quinoline hybrid class. The patent literature broadly describes benzothiazole‑quinoline derivatives as inhibitors of alpha‑kinase 1 (ALPK1), a target implicated in inflammatory signaling and certain cancers.

Molecular Formula C21H18N4O2S
Molecular Weight 390.46
CAS No. 1251578-93-4
Cat. No. B2714877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide
CAS1251578-93-4
Molecular FormulaC21H18N4O2S
Molecular Weight390.46
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H18N4O2S/c26-18(24-16-9-3-6-14-7-4-12-22-19(14)16)11-5-13-23-20(27)21-25-15-8-1-2-10-17(15)28-21/h1-4,6-10,12H,5,11,13H2,(H,23,27)(H,24,26)
InChIKeyPEZRLVRLYGFUAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide (CAS 1251578-93-4): Current Evidence Status for Scientific Procurement


4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide is a synthetic small molecule that belongs to the benzothiazole‑quinoline hybrid class. The patent literature broadly describes benzothiazole‑quinoline derivatives as inhibitors of alpha‑kinase 1 (ALPK1), a target implicated in inflammatory signaling and certain cancers [1]. However, a systematic search of primary research papers, patents, and authoritative databases (excluding vendor pages from benchchems, evitachem, and vulcanchem) returned no quantitative biological or physicochemical data that are specific to this compound. All retrieved information is limited to the disclosure of the chemical structure and its generic membership in the ALPK1 inhibitor class.

Why In‑Class ALPK1 Inhibitors Cannot Substitute for 4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide Without Direct Comparative Data


Although the target compound shares a benzothiazole‑quinoline scaffold with other ALPK1 inhibitors such as the tool compound ALPK1‑IN‑2 (IC₅₀ = 95 nM against ALPK1) [1], the absence of any quantitative activity, selectivity, or pharmacokinetic data for 4-[(1,3‑benzothiazol‑2‑yl)formamido]‑N‑(quinolin‑8‑yl)butanamide means that its potency, target engagement, and off‑target profile cannot be assumed to mirror those of its structural analogs. Minor modifications on the linker and the quinoline substitution pattern are known to drastically alter kinase selectivity and cellular activity within this chemotype. Therefore, substituting a literature‑validated analog for the uncharacterized compound in ALPK1‑dependent assays or therapeutic discovery programs carries an unquantifiable risk of obtaining misleading results.

Quantitative Differentiation Evidence for 4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide: No Comparator‑Based Data Available


No Direct Head‑to‑Head Comparison or Quantified Activity Exists for This Compound

Despite extensive searching of the non‑excluded literature, no study was identified that reports a quantitative IC₅₀, Ki, EC₅₀, or any other potency metric for 4-[(1,3‑benzothiazol‑2‑yl)formamido]‑N‑(quinolin‑8‑yl)butanamide against ALPK1 or any other biological target. The closest reference point is the class‑level ALPK1 inhibitor ALPK1‑IN‑2 (IC₅₀ = 95 nM), but this compound has a different substitution pattern and no direct comparison with the target compound exists [1]. Consequently, no differential evidence can be generated that would allow a scientific or industrial user to prioritize this compound over a related analog.

ALPK1 inhibition Chemical Probe Evidence Gap

Application Scenarios for 4-[(1,3-Benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide: Limited to Structure‑Guided Exploration


Exploratory Medicinal Chemistry for ALPK1 Inhibitor Scaffold Hopping

The compound may serve as a starting point for scaffold‑hopping campaigns aimed at generating novel ALPK1 inhibitors. Its benzothiazole‑quinoline hybrid core, combined with a butanamide linker, presents a distinct topology compared to the more extensively characterized ALPK1‑IN‑2 series. However, any valuation of its suitability for this purpose must await the generation of primary biochemical and cellular data.

Chemical Biology Probe Development (Pending Characterization)

If future studies demonstrate potent and selective ALPK1 inhibition, the compound could be developed into a chemical probe for dissecting ALPK1‑dependent NF‑κB signaling. At present, the lack of potency and selectivity data means it cannot be recommended as a probe molecule.

Negative Control for ALPK1‑Dependent Assays (Hypothetical)

In the event that the compound is found to be inactive against ALPK1, it could serve as a structurally matched negative control for experiments using active benzothiazole‑quinoline ALPK1 inhibitors. This application is purely hypothetical and requires experimental validation.

Quote Request

Request a Quote for 4-[(1,3-benzothiazol-2-yl)formamido]-N-(quinolin-8-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.